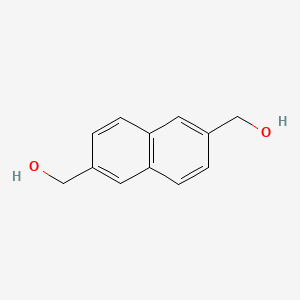2,6-Bis(hydroxymethyl)naphthalene
CAS No.: 5859-93-8
Cat. No.: VC3739462
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5859-93-8 |
|---|---|
| Molecular Formula | C12H12O2 |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | [6-(hydroxymethyl)naphthalen-2-yl]methanol |
| Standard InChI | InChI=1S/C12H12O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6,13-14H,7-8H2 |
| Standard InChI Key | SSFGHKDDKYEERH-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=C2)CO)C=C1CO |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)CO)C=C1CO |
Introduction
2,6-Bis(hydroxymethyl)naphthalene is a chemical compound with the molecular formula C12H12O2 and a molecular weight of approximately 188.23 g/mol . It is also known as naphthalene-2,6-diyldimethanol or [6-(hydroxymethyl)naphthalen-2-yl]methanol . This compound is a crystalline powder with a white to yellow color and a melting point of 173°C .
Synthesis and Applications
2,6-Bis(hydroxymethyl)naphthalene can be converted into naphthalene-2,6-dicarbaldehyde through an oxidation process . This conversion is a crucial step in synthesizing other derivatives, such as 2,6-distyrylnaphthalene, which have potential applications in materials science due to their optical properties .
Research Findings
While there is extensive research on related compounds like 2,6-bis(bromomethyl)naphthalene, which exhibits crosslinking activity on DNA , specific studies on 2,6-bis(hydroxymethyl)naphthalene focus more on its role as a precursor in chemical synthesis. Its derivatives are explored for their potential in various fields, including materials science and organic chemistry .
Spectral Information
Spectral data for 2,6-bis(hydroxymethyl)naphthalene include 1H-NMR (250 MHz, CDCl3/TMS) with peaks at δ (ppm): 4.11 (brs, 2H), 4.71 (d, J = 5.8 Hz, 2H), 7.47–7.50 (m, 2H), 7.79 (s, 2H), 7.81–7.84 (m, 2H) . This information is crucial for identifying and characterizing the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume